1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- is an organic compound with the molecular formula and a CAS number of 72162-46-0. This compound appears as a yellow to brown liquid and exhibits relatively low toxicity and volatility. It is primarily utilized in industrial applications, particularly as an additive in coatings, resins, plastics, adhesives, and softeners. Its incorporation into these materials enhances performance characteristics such as wear resistance, viscosity reduction, and improved softness.
The compound is synthesized through the reaction of isodecyloxypropyl alcohol with propane-1,3-diamine. This process typically occurs under an inert atmosphere to minimize oxidation and other side reactions. The reactants are heated to a specified temperature for a defined duration, followed by purification through distillation and refining processes.
1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- is classified as a diamine due to its two amine functional groups. It falls within the category of aliphatic amines and can be further categorized based on its structural features and functional applications in various chemical processes.
The synthesis of 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- involves several key steps:
The reaction mechanism likely involves nucleophilic attack by the amine on the alcohol component, leading to the formation of the desired amine derivative. Monitoring parameters such as temperature and pressure during synthesis is crucial for optimizing yield.
The molecular structure of 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- can be represented as follows:
1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- participates in various chemical reactions:
The reactivity of this compound stems from its amine functional groups, which can act as nucleophiles in various chemical transformations.
The mechanism of action for 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- involves its interaction with molecular targets within biological or chemical systems:
This compound's ability to modify other molecules makes it valuable in various synthetic pathways and applications.
Further studies may provide insights into specific boiling points or reactivity profiles under varying conditions.
1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- has several significant applications across different fields:
The synthesis of 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- (CAS 72162-46-0) initiates with the alkoxylation of isodecanol to form the key isodecyloxypropyl intermediate. This step typically employs alkaline catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) at temperatures ranging from 120–160°C. The reaction proceeds via a nucleophilic substitution mechanism where isodecanol attacks epichlorohydrin, forming 1-isodecyloxy-3-chloropropane. Industrial protocols emphasize stoichiometric precision to minimize epichlorohydrin hydrolysis, which generates diol impurities that reduce downstream yields [2] [5].
Subsequent propylation involves reacting the chlorinated intermediate with 1,3-propanediamine (PDA) under controlled conditions. This amination step requires catalysts like heterogeneous nickel or cobalt-based systems to promote C-N bond formation while suppressing over-alkylation. Studies indicate that maintaining a PDA excess (molar ratio 3:1–5:1) and temperatures of 90–110°C optimizes monoalkylation selectivity. Catalytic efficiency is further enhanced by phase-transfer agents such as tetrabutylammonium bromide, which accelerates interfacial reactions in biphasic systems [2] [8].
Table 1: Catalytic Systems for Key Synthesis Steps
Reaction Step | Catalyst | Temperature Range | Key Function |
---|---|---|---|
Alkoxylation | KOH/NaOCH₃ | 120–160°C | Epoxide ring activation |
Propylation (Amination) | Ni-Co/Al₂O₃ | 90–110°C | C-N coupling promotion |
Tetrabutylammonium bromide | 90–110°C | Phase-transfer enhancement |
Recent advances leverage enzyme-mediated pathways inspired by Acinetobacter baumannii’s C4 diamine biosynthesis. Heterologously expressed 2-ketoglutarate 4-aminotransferase (dat) and L-2,4-diaminobutanoate decarboxylase (ddc) enable enzymatic coupling of aspartate semialdehyde to 1,3-diaminopropane precursors. In silico flux analyses confirm this pathway’s superiority over spermidine-dependent routes due to fewer cofactor requirements and higher theoretical yields [2] [8].
Functionalization efficiency hinges on purification protocols for the isodecyloxypropyl chloride intermediate. Industrial processes employ thin-film evaporators operating at 0.1–0.5 kPa to separate the target compound from unreacted isodecanol and chlorohydrin byproducts. Analytical monitoring via gas chromatography (GC) reveals that residual chlorohydrin >0.5% triggers diamine cross-linking during amination, necessitating stringent distillation cuts. Optimal purity (≥98.5%) is achieved when distillation temperatures are maintained at 130–140°C with residence times under 30 minutes [5] [10].
The amination reaction’s kinetic profile is governed by amine nucleophilicity and reaction medium polarity. In nonpolar solvents (e.g., toluene), PDA exists as a hydrogen-bonded dimer, reducing its reactivity. Switching to polar aprotic solvents like dimethylformamide (DMF) increases monomeric PDA availability, accelerating substitution rates 3.5-fold. However, DMF complicates downstream separation, prompting a shift toward solvent-free systems with high-shear mixing to ensure reagent homogeneity. Real-time Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of C-Cl stretches (750 cm⁻¹), enabling precise endpoint detection [5] [10].
Table 2: Impact of Reaction Parameters on Intermediate Functionalization
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Solvent | Toluene | Solvent-free + high-shear mixing | +25–30% |
PDA:Chloride ratio | 2:1 | 4:1 | +15% |
Residual chlorohydrin | >0.5% | <0.3% | Prevents cross-linking |
Reaction monitoring | Time-based | FTIR (C-Cl stretch) | Prevents over-alkylation |
Industrial production faces significant hurdles in crude product purification due to the compound’s thermal sensitivity. The diamine degrades above 150°C via intramolecular cyclization, forming tetrahydropyrimidine byproducts that diminish functionality. Consequently, purification relies on fractional distillation under high vacuum (0.01–0.05 kPa), lowering boiling points to 110–125°C. This necessitates specialized equipment like molecular stills with short-path evaporation to minimize residence time. Even with these measures, GC-MS analyses detect 2–5% cyclic impurities in commercial batches, necessitating post-distillation adsorbent treatments (e.g., activated alumina) [5] [10].
Yield maximization strategies target byproduct suppression:
Table 3: Industrial Purification Methods and Performance Metrics
Method | Conditions | Purity Achieved | Key Limitation |
---|---|---|---|
Fractional distillation | 110–125°C, 0.01–0.05 kPa | 95–97% | Cyclic byproduct formation (2–5%) |
Molecular stills | <120°C, <0.02 kPa | 98–99% | Low throughput |
Adsorbent treatment | Activated alumina, 25°C | >99% | High operating costs |
Scale-up further complicates heat management during exothermic amination. Pilot studies show that inadequate heat transfer in batch reactors causes localized hot spots (>130°C), accelerating degradation. Continuous-flow reactors with microchannel architectures resolve this by enabling rapid heat dissipation, improving yields by 12–18% compared to batch systems. Nevertheless, catalyst fouling from amine-metal complexes remains unresolved, necessitating biweekly reactor maintenance [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7